molecular formula C21H20N2S B2983108 4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline CAS No. 144498-80-6

4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline

Cat. No.: B2983108
CAS No.: 144498-80-6
M. Wt: 332.47
InChI Key: HFQLHPYTYXWMIX-UHFFFAOYSA-N
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Description

4-[(2,2-Dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline is a structurally complex aromatic amine characterized by a sulfanyl bridge connecting an aniline moiety to a 2,2-dimethylbenzo[f]isoquinoline group.

Properties

IUPAC Name

4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2S/c1-21(2)13-19-17-6-4-3-5-14(17)7-12-18(19)20(23-21)24-16-10-8-15(22)9-11-16/h3-12H,13,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQLHPYTYXWMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)SC4=CC=C(C=C4)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[f]isoquinoline core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo[f]isoquinoline structure.

    Introduction of the sulfanyl group: The benzo[f]isoquinoline core is then reacted with a thiol compound under conditions that promote the formation of a sulfanyl linkage.

    Attachment of the aniline group: Finally, the aniline group is introduced through a nucleophilic substitution reaction, often using aniline or its derivatives as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles in the presence of catalysts or under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Cleaved products with reduced sulfur functionalities.

    Substitution: Nitrated, halogenated, or other substituted derivatives of the aniline group.

Scientific Research Applications

4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and aniline groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The compound’s uniqueness lies in its benzo[f]isoquinoline substituent, which distinguishes it from simpler sulfanyl-aniline derivatives. Key structural analogs include:

4-{[(4-Bromophenyl)sulfanyl]methyl}aniline (): Features a 4-bromophenyl group attached via a sulfanylmethyl linker.

2-[(4-Methylbenzyl)sulfanyl]aniline (): Contains a smaller 4-methylbenzyl substituent, offering lower molecular weight and higher solubility due to reduced steric hindrance .

Sulfanyl Pyrazole-Pt Complexes (): Metal complexes with cyclohexyl or benzyl sulfanyl groups exhibit enhanced cytotoxicity, suggesting substituent bulkiness (e.g., cyclohexyl) improves bioactivity .

Table 1: Structural and Physicochemical Comparison
Compound Substituent on Sulfanyl Group Molecular Weight* Solubility (Predicted) Key Functional Features
Target Compound 2,2-Dimethylbenzo[f]isoquinolin-4-yl ~375 g/mol Low (bulky core) Rigid, electron-donating groups
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline 4-Bromophenyl ~292 g/mol Moderate Electron-withdrawing bromine
2-[(4-Methylbenzyl)sulfanyl]aniline 4-Methylbenzyl ~229 g/mol High Compact, lipophilic methyl group
Pt Complex (Cyclohexyl substituent) Cyclohexyl (metal-bound) ~650–800 g/mol Variable Enhanced cytotoxicity

*Calculated based on molecular formulas.

Biological Activity

The compound 4-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)sulfanyl]aniline is a member of the sulfonyl-hydrazone class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of this compound features a benzo[f]isoquinoline moiety linked to a sulfanyl group and an aniline component. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related sulfonyl-hydrazones possess selective antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives ranges from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, demonstrating bactericidal action through inhibition of protein synthesis and nucleic acid production .
  • Antifungal Activity : Some derivatives have also been noted for their antifungal properties, with broad-spectrum activity against fungal strains, although specific data on this compound's antifungal efficacy is limited .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Biofilm Formation : Similar compounds have shown the ability to disrupt biofilm formation in pathogens like MRSA (Methicillin-resistant Staphylococcus aureus), significantly reducing biofilm biomass .
  • Selective Inhibition of Kinases : Some sulfonyl-hydrazones are known to selectively inhibit phosphoinositide 3-kinase (PI3K), which is implicated in various cancer pathways. This suggests potential applications in oncology .

Study 1: Antimicrobial Efficacy

A study conducted on various sulfonyl-hydrazone derivatives demonstrated that modifications in the chemical structure could enhance antibacterial activity. The compound exhibited MIC values comparable to conventional antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Study 2: Biofilm Inhibition

Another investigation focused on the biofilm inhibition properties of similar compounds. The results indicated that certain derivatives could reduce biofilm formation by over 90% in clinical isolates of C. tropicalis and S. aureus, showcasing their potential utility in treating chronic infections .

Data Summary

Compound Activity Type MIC (μM) Target Organisms
Compound AAntibacterial15.625 - 125S. aureus, E. faecalis
Compound BAntifungalNot specifiedVarious fungi
Compound CBiofilm Inhibition>90% reductionC. tropicalis, S. aureus

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